2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate
CAS No.: 84963-22-4
Cat. No.: VC17027046
Molecular Formula: C17H28O2
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84963-22-4 |
|---|---|
| Molecular Formula | C17H28O2 |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | [(5Z)-2,6,10,10-tetramethyl-3-bicyclo[7.2.0]undec-5-enyl] acetate |
| Standard InChI | InChI=1S/C17H28O2/c1-11-6-8-15-14(10-17(15,4)5)12(2)16(9-7-11)19-13(3)18/h7,12,14-16H,6,8-10H2,1-5H3/b11-7- |
| Standard InChI Key | KHMKMDPIRWLYKU-XFFZJAGNSA-N |
| Isomeric SMILES | CC1C(C/C=C(\CCC2C1CC2(C)C)/C)OC(=O)C |
| Canonical SMILES | CC1C(CC=C(CCC2C1CC2(C)C)C)OC(=O)C |
Introduction
2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate is a derivative of the compound 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol. The parent compound has a molecular formula of C15H26O and a molecular weight of approximately 222.37 g/mol . To form the acetate derivative, an acetyl group (CH3CO-) is attached to the hydroxyl group of the parent compound, resulting in a structure that is not explicitly detailed in the available literature. This article aims to provide insights into the properties and potential applications of this compound based on related research.
Synthesis and Preparation
The synthesis of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol typically involves complex organic reactions. The acetate derivative can be prepared by acetylation of the parent compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. This process involves the reaction of the hydroxyl group with the acetylating agent to form the acetate ester.
Potential Applications
While specific applications of 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate are not well-documented, compounds with similar structures are often explored for their biological activities, such as anti-inflammatory or antimicrobial properties. The modification of the parent compound to form an acetate derivative may enhance its solubility or bioavailability, potentially making it more suitable for pharmaceutical applications.
Research Findings and Future Directions
Research on bicyclic compounds often focuses on their unique structural features and how these impact biological activity. For 2,6,10,10-tetramethylbicyclo(7.2.0)undec-5-en-3-yl acetate, future studies could investigate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to assess its potential as a therapeutic agent.
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